molecular formula C8H15NO2 B1666301 3-Methyl-N-(3-oxopropyl)butanamide CAS No. 58947-91-4

3-Methyl-N-(3-oxopropyl)butanamide

Cat. No. B1666301
CAS RN: 58947-91-4
M. Wt: 157.21 g/mol
InChI Key: ONUQLSPIIWGUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-(3-oxopropyl)butanamide is a bioactive chemical.

Scientific Research Applications

  • Chemical Synthesis and Heterocyclic Compounds 3-Methyl-N-(3-oxopropyl)butanamide and its variants play a significant role in the synthesis of heterocyclic compounds, as demonstrated in the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds. These are important precursors for developing diverse heterocyclic structures, which have wide-ranging applications in pharmaceuticals, agrochemicals, and material science (Fadda, Abdel‐Galil, & Elattar, 2015).

  • Organocatalysis and Asymmetric Synthesis Derivatives of 3-Methyl-N-(3-oxopropyl)butanamide, like N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐, are used as chiral organocatalysts in asymmetric synthesis, particularly in the reduction of prochiral N-aryl ketimines, a key process in producing enantiomerically pure compounds for various applications (Noshi, 2014).

  • Radio-Iodinated Agents for Medical Imaging The synthesis of radio-iodinated agents using butanamide derivatives illustrates their application in medical imaging. These compounds are used in creating tracers for imaging techniques such as Positron Emission Tomography (PET), which is critical for diagnostic and therapeutic purposes in medicine (Dischino et al., 2002).

  • Local Anesthetic Properties Some butanamide derivatives exhibit local anesthetic activity. This demonstrates the potential of 3-Methyl-N-(3-oxopropyl)butanamide derivatives in developing new local anesthetics, which are essential in various medical procedures (Saxena, Singh, Agarwal, & Mehra, 1984).

  • Mesoporous Nitrogen-Doped Carbon Synthesis The use of butanamide derivatives in synthesizing mesoporous nitrogen-doped carbon materials shows their application in material science. These materials have potential use in electrocatalysis and energy storage, demonstrating the chemical's versatility in various scientific fields (Fellinger, Hasché, Strasser, & Antonietti, 2012).

  • Antimicrobial Agents Certain derivatives of 3-Methyl-N-(3-oxopropyl)butanamide, particularly those incorporated into pyrazole, thiophene, and thiazole structures, have been evaluated for antimicrobial activity, indicating their potential in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

  • Applications in Odorless Thioacetalization The compound is used in thioacetalization reactions, a process important in organic synthesis, particularly in protecting groups and intermediates formation. Its odorless nature is advantageous in laboratory environments (Liu et al., 2004).

properties

CAS RN

58947-91-4

Product Name

3-Methyl-N-(3-oxopropyl)butanamide

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-methyl-N-(3-oxopropyl)butanamide

InChI

InChI=1S/C8H15NO2/c1-7(2)6-8(11)9-4-3-5-10/h5,7H,3-4,6H2,1-2H3,(H,9,11)

InChI Key

ONUQLSPIIWGUKV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCCC=O

Canonical SMILES

CC(C)CC(=O)NCCC=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-Methyl-N-(3-oxopropyl)butanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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